molecular formula C7H4F4O2 B13434698 3-Fluoro-5-(trifluoromethoxy)phenol

3-Fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B13434698
M. Wt: 196.10 g/mol
InChI Key: KBUMJMMCKJGFDU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into trifluoromethyl aryl ethers . This method allows for the efficient introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethoxy)phenol may involve large-scale synthesis using similar chlorination/fluorination sequences. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound’s fluorine and trifluoromethoxy groups can enhance the biological activity of molecules, making it useful in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve product performance.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(trifluoromethoxy)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethoxy)phenol is unique due to the presence of both fluorine and trifluoromethoxy groups. These substituents confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C7H4F4O2

Molecular Weight

196.10 g/mol

IUPAC Name

3-fluoro-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4F4O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H

InChI Key

KBUMJMMCKJGFDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)O

Origin of Product

United States

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